SB-334867 is a selective non-peptide antagonist of the orexin-1 receptor, which is part of the orexin/hypocretin system involved in regulating various physiological processes, including arousal, appetite, and energy homeostasis. This compound was first developed by GlaxoSmithKline and has been widely utilized in research to explore the role of orexin receptors in neurobiology and pharmacology. Its chemical formula is , and it has a molecular weight of approximately 319.32 g/mol. SB-334867 is primarily used to study the effects of orexin-1 receptor modulation on behaviors such as feeding, sleep, and addiction-related processes .
SB-334867 is classified as a selective orexin-1 receptor antagonist. It is sourced from pharmaceutical companies like GlaxoSmithKline and suppliers such as Tocris Bioscience. The compound is known for its ability to inhibit orexin-A induced intracellular calcium release in cell lines expressing human orexin receptors, demonstrating its specificity for the orexin-1 receptor over the orexin-2 receptor .
The synthesis of SB-334867 involves several key steps that include the construction of its core structure through organic reactions. The compound has been synthesized using techniques such as:
Technical details regarding specific reaction conditions or reagents are often proprietary or detailed in specialized literature.
The molecular structure of SB-334867 can be represented by its chemical formula . The structural features include:
The InChI key for SB-334867 is AKMNUCBQGHFICM-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
SB-334867 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to the orexin-1 receptor, inhibiting its activation by endogenous ligands such as orexin-A. This blockade leads to various physiological effects, including alterations in feeding behavior and modulation of stress responses .
In vitro studies have demonstrated that SB-334867 effectively inhibits orexin-A-induced signaling pathways, such as phospholipase C activation, which is critical for calcium mobilization within cells .
The mechanism of action of SB-334867 involves its competitive inhibition at the orexin-1 receptor site. Upon administration, SB-334867 binds to the receptor and prevents orexin-A from exerting its effects on downstream signaling pathways. This inhibition can lead to:
SB-334867 exhibits several notable physical and chemical properties:
These properties make SB-334867 suitable for various experimental setups in neuroscience research .
SB-334867 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3